(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Catalog No.
S15847212
CAS No.
M.F
C8H7ClFNO
M. Wt
187.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-...

Product Name

(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

IUPAC Name

(3S)-5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

InChI

InChI=1S/C8H7ClFNO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

ACTPJNVSXJBPTF-SSDOTTSWSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)Cl)N

Isomeric SMILES

C1[C@H](C2=CC(=C(C=C2O1)F)Cl)N

(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound classified as a derivative of benzo[b]furan. It features a unique structure characterized by the presence of a chlorine atom at the 5-position and a fluorine atom at the 6-position of the benzo[b]furan ring, along with an amine group at the 3-position. The stereochemistry is denoted by the (3S) configuration, indicating a specific spatial arrangement around a chiral center, which is significant for its chemical behavior and biological interactions .

Typical for amines and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
  • Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitutions at available positions, potentially modifying its biological activity.

These reactions are crucial for synthesizing analogs and exploring structure-activity relationships in medicinal chemistry.

Research indicates that (3S)-5-chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine exhibits promising biological activities. It is being investigated as a potential lead compound in drug discovery, particularly for its interactions with specific enzymes or receptors involved in various diseases. Preliminary studies suggest it may influence cellular signaling pathways, although detailed mechanisms are still under investigation .

The synthesis of (3S)-5-chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step processes:

  • Formation of the Benzo[b]furan Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Halogenation: Chlorination and fluorination are performed to introduce the halogen substituents at the desired positions.
  • Amine Introduction: The amine group is introduced via reduction or substitution methods.

Optimized industrial methods may utilize continuous flow reactors and green chemistry principles to enhance efficiency and minimize environmental impact .

(3S)-5-chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several applications across various fields:

  • Pharmaceutical Development: As a potential lead compound in drug discovery targeting specific biological pathways.
  • Chemical Research: Used in studies exploring structure-activity relationships and mechanism of action in medicinal chemistry.

Its unique structure may contribute to its effectiveness in these applications.

Interaction studies focus on how (3S)-5-chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Investigating its effects on cell viability, proliferation, and signaling pathways.

Such studies are essential for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with (3S)-5-chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine. Here are some notable examples:

Compound NameCAS NumberKey Differences
(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine1259786-81-6Different stereochemistry at the chiral center
(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine1259574-27-0Variation in halogen position on the ring
(3S)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-amine1228559-33-8Lacks chlorine substituent; only fluorine present
(3S)-5-Bromo-6-chloro-2,3-dihydrobenzo[B]furanN/AContains bromine instead of fluorine at the 6-position

These compounds highlight the uniqueness of (3S)-5-chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine through its specific halogenation pattern and stereochemistry, which may influence its reactivity and biological activity compared to its analogs .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.0200197 g/mol

Monoisotopic Mass

187.0200197 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

Explore Compound Types